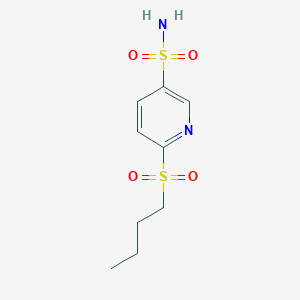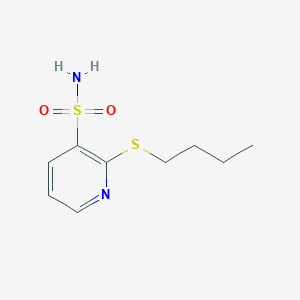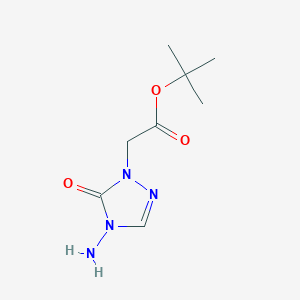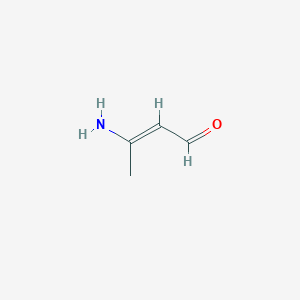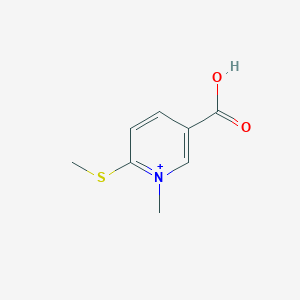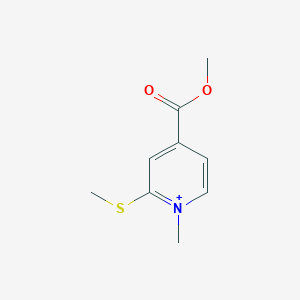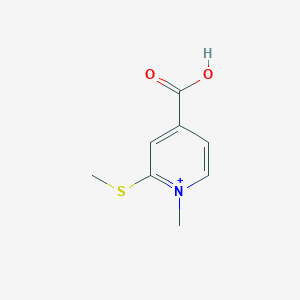![molecular formula C15H24N4O2S B215230 1-Methyl-4-[3-(1-piperidinylsulfonyl)-2-pyridinyl]piperazine](/img/structure/B215230.png)
1-Methyl-4-[3-(1-piperidinylsulfonyl)-2-pyridinyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[3-(1-piperidinylsulfonyl)-2-pyridinyl]piperazine, commonly known as PIPES, is a chemical compound that is widely used in scientific research. PIPES is a buffer solution that is used to maintain the pH of a solution, especially in biological experiments.
Wirkmechanismus
PIPES acts as a buffer solution by maintaining the pH of a solution. It does this by accepting or donating protons depending on the pH of the solution. PIPES has a pKa of 7.5, which makes it an effective buffer solution at a pH range of 6.1 to 7.5.
Biochemical and Physiological Effects:
PIPES has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-irritating to the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PIPES as a buffer solution include its ability to maintain the pH of a solution within a narrow range, its compatibility with biological systems, and its low toxicity. However, PIPES has some limitations for lab experiments. It is not suitable for experiments that require a pH range outside of 6.1 to 7.5, and it is not stable at high temperatures.
Zukünftige Richtungen
There are several future directions for PIPES research. One area of research could focus on the development of new buffer solutions with improved properties, such as a wider pH range or increased stability at high temperatures. Another area of research could focus on the use of PIPES in the development of new drugs or therapies for various diseases. Finally, research could focus on the environmental impact of PIPES and the development of more environmentally friendly buffer solutions.
Conclusion:
In conclusion, PIPES is a widely used buffer solution in scientific research. It is used to maintain the pH of a solution in biological experiments and has no known biochemical or physiological effects on living organisms. PIPES has several advantages for lab experiments, but also has some limitations. There are several future directions for PIPES research, including the development of new buffer solutions and the use of PIPES in drug development and environmental research.
Synthesemethoden
The synthesis of PIPES involves the reaction of 2-chloropyridine with piperazine in the presence of sodium hydroxide. The resulting product is then treated with piperidine-1-sulfonyl chloride to obtain PIPES. The chemical structure of PIPES is shown below:
Wissenschaftliche Forschungsanwendungen
PIPES is widely used in scientific research as a buffer solution. It is commonly used in biological experiments to maintain the pH of a solution. PIPES is also used in the preparation of electrophoresis gels, protein crystallization, and in the isolation of mitochondria.
Eigenschaften
Produktname |
1-Methyl-4-[3-(1-piperidinylsulfonyl)-2-pyridinyl]piperazine |
|---|---|
Molekularformel |
C15H24N4O2S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-methyl-4-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C15H24N4O2S/c1-17-10-12-18(13-11-17)15-14(6-5-7-16-15)22(20,21)19-8-3-2-4-9-19/h5-7H,2-4,8-13H2,1H3 |
InChI-Schlüssel |
RZSQISUDYXMHFU-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)S(=O)(=O)N3CCCCC3 |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)S(=O)(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-chloro-3-(trifluoromethyl)anilino]-N-propionyl-3-pyridinesulfonamide](/img/structure/B215147.png)
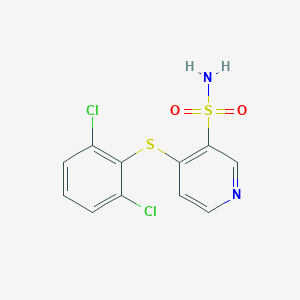
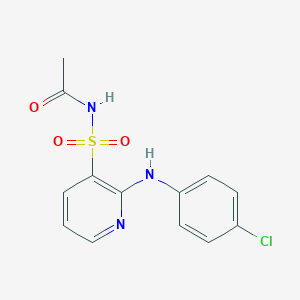
![4-[(3-Methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215151.png)
![3-Bromo-2-[(4-methylpyridin-2-yl)sulfanyl]pyridine](/img/structure/B215155.png)
![3-Bromo-2-[(3-methylpyridin-2-yl)sulfanyl]pyridine](/img/structure/B215156.png)
